NEODYMIUM TELLURIDE NEODYMIUM TELLURIDE
Brand Name: Vulcanchem
CAS No.: 12035-35-7
VCID: VC0075850
InChI:
SMILES:
Molecular Formula: Nd2Te3
Molecular Weight: 671.28

NEODYMIUM TELLURIDE

CAS No.: 12035-35-7

Cat. No.: VC0075850

Molecular Formula: Nd2Te3

Molecular Weight: 671.28

* For research use only. Not for human or veterinary use.

NEODYMIUM TELLURIDE - 12035-35-7

Specification

CAS No. 12035-35-7
Molecular Formula Nd2Te3
Molecular Weight 671.28

Introduction

Basic Chemical Properties and Composition

Neodymium telluride in its simplest form is represented by the formula NdTe, identified with CAS registry number [12060-53-6]. This binary compound has a formula weight of 271.84 and belongs to the telluride class of chemical compounds . In this configuration, neodymium exhibits an oxidation state of +2, which is noteworthy as neodymium more commonly appears in the +3 oxidation state in other compounds . The compound is also known by the systematic name neodymium(II) telluride, reflecting this oxidation state .

The elemental composition of NdTe consists of:

ElementPercentage (%)
Nd53.06
Te46.94

Crystallographic Structure

Structural Configuration

Neodymium telluride adopts a crystal structure similar to sodium chloride (NaCl), commonly referred to as the rock salt structure. Within this arrangement, neodymium atoms demonstrate octahedral coordination, meaning each neodymium atom is surrounded by six tellurium atoms in an octahedral geometric arrangement . This structural configuration is consistent with many binary compounds formed between rare earth elements and chalcogenides.

The prototypical structure follows the NaCl (rock salt) pattern, which consists of two interpenetrating face-centered cubic sublattices. One sublattice contains neodymium atoms while the other contains tellurium atoms, resulting in a highly symmetric crystalline arrangement that contributes to the compound's physical properties .

Polymorphic Variations

This structural transition appears to be related to the stability of the crystal framework in response to increasing vacancy concentrations. A 7-day annealing study on Nd₃Te₄ at 1173 K revealed no structural changes, suggesting the stability of these configurations under elevated temperature conditions .

Synthesis Methodologies

The synthesis of neodymium telluride presents several challenges, particularly due to the significant differences in melting points between neodymium (1294 K) and tellurium (722 K), which can lead to compositional inhomogeneities in the final product . While traditional high-temperature methods requiring temperatures over 2000 K have been employed historically for similar rare earth tellurides, these approaches often result in tellurium loss through vaporization.

To overcome these challenges, mechanochemical synthesis techniques have been successfully applied to neodymium telluride production. This approach allows for precise stoichiometric control at relatively lower temperatures, enabling the reproducible formation of compounds with well-defined compositions . The resulting materials can then be consolidated using spark plasma sintering (SPS) to produce dense samples suitable for property measurements and applications.

Variations of Neodymium Telluride

Binary Neodymium Tellurides

Beyond the simple NdTe formulation, neodymium forms other binary tellurides with different stoichiometries and properties:

  • Neodymium telluride (NdTe) - The neodymium atom exists in a +2 oxidation state

  • Dineodymium tritelluride (Nd₂Te₃) - In this compound, neodymium atoms exhibit a +3 oxidation state

These different stoichiometries represent variations in the electron configuration and bonding arrangements between neodymium and tellurium atoms.

Vacancy-Doped Neodymium Telluride

A significant area of research has focused on vacancy-doped neodymium telluride, represented as Nd₃₋ₓTe₄. This compound represents a variation where a controlled number of neodymium site vacancies are introduced into the crystal structure . The precise control of these vacancies allows for tuning of the carrier concentration, which directly impacts the material's electronic and thermal transport properties.

Table of compositions and densities for different Nd₃₋ₓTe₄ formulations:

Nominal CompositionTheoretical Density (g cm⁻³)Measured Density (g cm⁻³)
Nd₃Te₄7.467.17
Nd₂.₉₀Te₄7.347.27
Nd₂.₈₆Te₄7.307.24
Nd₂.₇₉Te₄7.237.22
Nd₂.₇₄Te₄7.167.12
Nd₂.₇₂Te₄7.147.08

This data demonstrates the correlation between neodymium content and material density, with the measured densities generally approaching the theoretical values, indicating successful synthesis of these compositions .

Thermoelectric Properties and Applications

The most extensively studied application for neodymium telluride compounds is in thermoelectric materials, which can convert thermal energy directly into electrical energy. Vacancy-doped neodymium telluride (Nd₃₋ₓTe₄) has shown promising results in this field, with performance metrics exceeding some existing materials.

Thermoelectric Performance Metrics

Research has demonstrated that Nd₃₋ₓTe₄ exhibits enhanced Seebeck coefficients compared to lanthanum telluride (La₃₋ₓTe₄) at similar vacancy concentrations. This enhancement is attributed to the influence of neodymium's 4f electrons on the electronic band structure, which favorably modifies the density of states near the conduction band edge .

The figure of merit for thermoelectric materials, denoted as zT, reaches a maximum value of approximately 1.2 at 1273 K for the composition Nd₂.₇₈Te₄. This represents a 10% improvement over comparable lanthanum telluride compositions, primarily due to lower total thermal conductivity in the neodymium compound .

Electronic Transport Properties

The presence of 4f electrons in neodymium (four total) appears to modify the conduction band states in a way that enhances the Seebeck coefficient while also affecting electrical resistivity. The power factor (S²/ρ) of Nd₃₋ₓTe₄ remains similar to that of La₃₋ₓTe₄ at equivalent vacancy concentrations, suggesting that improvements in the Seebeck coefficient are counterbalanced by correspondingly higher resistivity values .

This finding indicates that while the electronic structure modifications do enhance certain aspects of thermoelectric performance, they represent a complex trade-off between different transport parameters rather than a universal improvement.

Current Research Directions and Challenges

Current research on neodymium telluride focuses on several key areas:

  • Optimization of vacancy concentration to achieve the ideal carrier concentration for maximizing thermoelectric performance

  • Understanding the structural stability limitations that prevent the synthesis of Nd₃₋ₓTe₄ with very high vacancy concentrations

  • Exploration of potential doping strategies to further enhance thermoelectric properties

  • Investigation of other potential applications beyond thermoelectrics

One significant challenge involves the structural instability of the Th₃P₄ structure in Nd₃₋ₓTe₄ at high vacancy concentrations, which limits the ability to reach carrier concentrations that might enable even higher thermoelectric performance. While lanthanum and praseodymium tellurides optimize at carrier concentrations near 1 × 10²¹ cm⁻³, achieving these concentrations in neodymium telluride is challenging due to the structural transition to the orthorhombic phase .

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